molecular formula C12H16N2O3 B13849315 Carbetamide-D5

Carbetamide-D5

Cat. No.: B13849315
M. Wt: 241.30 g/mol
InChI Key: AMRQXHFXNZFDCH-NLPHKMMGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbetamide-D5 involves the incorporation of deuterium atoms into the carbetamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced analytical techniques to monitor the incorporation of deuterium atoms. The final product is purified using chromatographic methods to ensure its high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Carbetamide-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further analytical testing and research applications .

Scientific Research Applications

Carbetamide-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to ensure accurate and precise measurements.

    Biology: Employed in biological studies to trace metabolic pathways and understand the behavior of carbetamide in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of carbetamide.

    Industry: Applied in the food and beverage industry for residue analysis and quality control

Mechanism of Action

Carbetamide-D5 exerts its effects by disrupting the cohesion between microtubule minus ends during cell division. This disruption leads to the formation of multipolar spindles, which interfere with proper chromosome segregation. The compound does not affect the tubulin polymerization-depolymerization cycle but stabilizes the minus ends of microtubules, leading to the formation of extra microtubule-organizing centers .

Comparison with Similar Compounds

Carbetamide-D5 is unique due to its stable isotope labeling, which makes it particularly useful in analytical testing and research. Similar compounds include:

This compound stands out due to its deuterium labeling, which provides enhanced stability and precision in analytical applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

241.30 g/mol

IUPAC Name

[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D

InChI Key

AMRQXHFXNZFDCH-NLPHKMMGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O[C@H](C)C(=O)NCC)[2H])[2H]

Canonical SMILES

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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